4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
4-Fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring substituted with a methyl group at the 3-position and a sulfonamide moiety linked to a thiophen-3-ylmethyl group. This structure combines hydrophobic (methyl, thiophene) and electron-withdrawing (fluorine, sulfonamide) features, making it a candidate for diverse pharmacological and material science applications.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S2/c1-9-6-11(2-3-12(9)13)18(15,16)14-7-10-4-5-17-8-10/h2-6,8,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEATTKZMHMOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The fluorination and methylation steps are crucial in introducing the respective substituents. The sulfonamide group is then introduced through a reaction with a suitable sulfonating agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Biological Activities
Research indicates that 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exhibits a range of biological activities:
1. Antimicrobial Activity
- Sulfonamides are known for their antimicrobial properties, primarily through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Studies have shown that compounds with similar structures can effectively combat bacterial infections, making this compound a candidate for further exploration in antibiotic development.
2. Anti-inflammatory Effects
- Similar sulfonamide derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The presence of the thiophenyl group may enhance its ability to modulate inflammatory pathways, potentially leading to applications in treating inflammatory diseases.
3. Anticancer Potential
- Compounds with sulfonamide structures have been investigated for anticancer properties. Preliminary studies suggest that this compound could induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Antimicrobial Testing
- In vitro assays demonstrated that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Research
- A study evaluating the anti-inflammatory effects showed that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory conditions like rheumatoid arthritis.
Case Study 3: Cancer Cell Line Studies
- Research involving various cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets vary depending on the application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
Comparison with Analogues :
Physicochemical Properties
- Melting Point (MP): The target compound’s MP is unreported, but notes an MP of 175–178°C for a structurally complex sulfonamide, suggesting similar thermal stability.
- Solubility : The thiophene group may reduce aqueous solubility compared to ’s isopropyl group but improve lipid solubility for enhanced blood-brain barrier penetration.
Biological Activity
4-Fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, also known by its CAS number 1060353-10-7, is a sulfonamide compound characterized by a fluorinated aromatic ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.35 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity through improved pharmacokinetic properties.
Antimicrobial Properties
Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. Research indicates that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study evaluating related sulfonamide compounds found that modifications in the aromatic ring structure led to enhanced antimicrobial efficacy .
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell signaling pathways associated with tumor growth .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 7.01 | Apoptosis |
| Compound B | A549 | 8.55 | Cell cycle arrest |
| Compound C | MCF-7 | 14.31 | DNA replication inhibition |
Anti-inflammatory Effects
Sulfonamides have also been investigated for their anti-inflammatory properties. The incorporation of thiophene rings into sulfonamide structures has been linked to enhanced anti-inflammatory activity, potentially through the modulation of cytokine release and inhibition of inflammatory pathways .
Case Studies
- Antibacterial Evaluation : In a comparative study, various sulfonamide derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited superior antibacterial activity compared to their non-fluorinated counterparts .
- Anticancer Screening : A recent investigation into a series of thiophene-containing sulfonamides demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 8 to 15 µM. The study suggested that these compounds induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-fluoro-3-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, and how are intermediates characterized?
- Synthesis Steps :
- Sulfonamide Core Formation : React 4-fluoro-3-methylbenzenesulfonyl chloride with a thiophen-3-ylmethylamine derivative under basic conditions (e.g., triethylamine in ethanol or DMF) .
- Purification : Recrystallization or column chromatography is used to isolate the final product, with yields typically optimized by controlling reaction time (12–24 hrs) and temperature (60–80°C) .
- Characterization :
- NMR Spectroscopy : Confirm connectivity of the sulfonamide group (-SO2NH-) and thiophene moiety (δ 6.8–7.5 ppm for aromatic protons) .
- HPLC : Monitor reaction progress and assess purity (>95%) .
Q. How does the thiophene moiety influence the compound's reactivity and biological activity?
- The thiophene ring enhances π-π stacking interactions with biological targets (e.g., enzymes) and contributes to lipophilicity, improving membrane permeability . Hydrogen bonding via the sulfonamide group further stabilizes target binding .
Advanced Research Questions
Q. How can conflicting data on reaction yields or purity be resolved during scale-up synthesis?
- Root Cause Analysis :
- By-Product Formation : Use LC-MS to identify impurities (e.g., unreacted sulfonyl chloride or thiophene derivatives) .
- Solvent Effects : Switch from ethanol (polar protic) to DMF (polar aprotic) to reduce side reactions in nucleophilic substitutions .
- Optimization Strategies :
- Continuous Flow Chemistry : Improves heat/mass transfer for higher reproducibility at scale .
- DoE (Design of Experiments) : Systematically vary pH (6–8), temperature (50–90°C), and stoichiometry to identify optimal conditions .
Q. What advanced techniques validate the compound's mechanism of action in enzyme inhibition studies?
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) to targets like carbonic anhydrase .
- X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to identify key interactions (e.g., fluorine-mediated hydrophobic contacts) .
- In Silico Modeling : Molecular dynamics simulations predict binding free energies and guide structural modifications .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous buffers during biological assays?
- Formulation Adjustments :
- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility without denaturing proteins .
- Derivatization : Introduce polar groups (e.g., hydroxyls) on the benzene ring while retaining activity .
Q. What analytical workflows reconcile discrepancies in reported biological activities across studies?
- Standardization :
- Cell Line Authentication : Ensure consistent use of validated cell lines (e.g., HEK293 vs. HeLa) .
- Dose-Response Curves : Compare EC50/IC50 values under identical assay conditions (pH, serum concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
